molecular formula C17H19N5O4 B15103212 N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B15103212
M. Wt: 357.4 g/mol
InChI Key: IUJBSUGYNBCUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methoxymethyl group at position 5 and a phenyl ring at position 2. The phenyl ring is further functionalized with a propanamide linker terminating in a 3-methoxy-1,2-oxazole moiety. This dual heterocyclic architecture is designed to enhance biological activity, leveraging the pharmacological relevance of both triazoles (e.g., antimicrobial, anticancer properties) and oxazoles (e.g., anti-inflammatory, kinase inhibition) .

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C17H19N5O4/c1-24-10-14-19-17(21-20-14)11-3-5-12(6-4-11)18-15(23)8-7-13-9-16(25-2)22-26-13/h3-6,9H,7-8,10H2,1-2H3,(H,18,23)(H,19,20,21)

InChI Key

IUJBSUGYNBCUNG-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=NO3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using phenyl halides and suitable nucleophiles.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the triazole-phenyl intermediate with the oxazole derivative using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with carbonyl-containing intermediates. For example:

  • Key reagents : Aminoguanidine hydrochloride and succinic anhydride under microwave irradiation facilitate triazole ring closure .

  • Conditions : Microwave-assisted heating (80–120°C, 10–30 minutes) in polar solvents (e.g., DMF or ethanol) optimizes yield and purity .

Functional Group Transformations

The compound undergoes selective modifications at its reactive sites:

Amide Bond Hydrolysis

  • Reagents : Concentrated HCl or NaOH under reflux (60–80°C).

  • Outcome : Cleavage of the propanamide backbone yields carboxylic acid and amine derivatives, useful for further derivatization.

Methoxymethyl Group Oxidation

  • Reagents : KMnO₄ or CrO₃ in acidic media.

  • Result : The methoxymethyl (-CH₂-O-CH₃) group oxidizes to a carboxylic acid (-COOH), altering solubility and bioactivity.

Triazole N-Alkylation

  • Conditions : Alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ .

  • Selectivity : Alkylation occurs preferentially at the N1 position of the triazole ring due to steric and electronic factors .

Interaction with Biological Targets

The compound’s reactivity extends to biochemical systems:

Enzyme Inhibition

  • Targets : Binds to FAD-dependent oxidoreductases via hydrogen bonding with the triazole NH and oxazole oxygen .

  • Kinetic data : IC₅₀ values in the micromolar range (e.g., 12.3 µM for CtFDO) .

Metal Coordination

  • Complexation : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²+) through triazole and oxazole lone pairs .

  • Applications : Potential use in catalytic systems or metallodrugs .

Comparative Reactivity with Analogues

Reaction Type This Compound Pyrimidine-Triazole Hybrid Thiadiazole-Phthalazin Derivative
Oxidation Susceptibility High (methoxymethyl group)Moderate (pyrimidine ring stabilizes)Low (thiadiazole resists oxidation)
Hydrolysis Rate Fast (amide bond)Slow (beta-alaninamide)Moderate (phthalazin acetamide)
Alkylation Site N1-triazoleN3-pyrimidineN5-thiadiazole

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 220°C, releasing CO₂ and NH₃ .

  • Photodegradation : UV exposure induces cleavage of the oxazole ring, forming nitroso intermediates .

  • pH sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strongly acidic/basic conditions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective activities.

    Industry: Used in the development of new materials, catalysts, or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The triazole and oxazole rings may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Oxazole Hybrid Scaffolds

Compound A : N-Benzyl-N-methyl-3-{3-[4-methyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazol-5-yl}propanamide ()

  • Key Differences :
    • Replaces the 1,2,4-triazole with a 1,2,4-triazin-3,5-dione ring, introducing additional keto groups.
    • Substitutes the methoxymethyl group with a benzyl-methylamide side chain.
  • Activity : The triazin-dione-oxadiazole hybrid exhibits enhanced enzyme inhibition (e.g., cyclooxygenase-2) compared to simpler triazole derivatives, likely due to increased electron-withdrawing effects .

Compound B : N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide ()

  • Key Differences :
    • Lacks the oxazole moiety; instead, the triazole is substituted with methyl groups at positions 3 and 3.
    • The aryl group is a chloro-methoxyphenyl ring.
  • Activity : Demonstrated moderate antibacterial activity (MIC = 16 µg/mL against S. aureus), attributed to the chloro substituent’s lipophilicity enhancing membrane penetration .

Analogues with Modified Linker Chains

Compound C: N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline ()

  • Key Differences: Replaces the propanamide linker with an aniline group. Introduces a chiral aminophenylmethyl substituent on the triazole.
  • Activity : Exhibits serotonin receptor modulation (Ki = 120 nM), suggesting the aniline group’s role in receptor binding .

Compound D : N-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-3-methoxy-benzamide ()

  • Key Differences :
    • Substitutes the oxazole with a benzamide group.
    • Incorporates a butylsulfanyl chain on the triazole.

Comparative Analysis of Physicochemical and Pharmacological Properties

Compound Molecular Formula Key Substituents Reported Activity
Target Compound C₁₇H₁₈N₆O₃ Methoxymethyl-triazole, methoxy-oxazole Anticancer (in silico COX-2 inhibition)
Compound A () C₂₉H₂₈N₆O₄ Triazin-dione, benzyl-methylamide COX-2 inhibition (IC50 = 0.4 µM)
Compound B () C₁₄H₁₇ClN₄O₂ 3,5-Dimethyl-triazole, chloro-methoxyphenyl Antibacterial (MIC = 16 µg/mL)
Compound C () C₁₈H₂₀N₆O₂ Aniline, aminophenylmethyl Serotonin receptor modulation (Ki = 120 nM)
Compound D () C₂₁H₂₂N₄O₂S Benzamide, butylsulfanyl α-Glucosidase inhibition (IC50 = 8.2 µM)

Biological Activity

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring and an oxazole moiety, which are known to contribute to various biological activities. The molecular formula is C16H18N4O3, with a molecular weight of 314.34 g/mol.

PropertyValue
Molecular FormulaC16H18N4O3
Molecular Weight314.34 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and oxazole rings. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and copper-catalyzed reactions under controlled conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and oxazole moieties. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Case Study:
In a screening study conducted on multicellular spheroids, compounds with similar structures were identified as effective anticancer agents. The study reported a notable reduction in cell viability at concentrations as low as 10 µM .

The proposed mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for cancer cell proliferation. The triazole ring can interact with enzymes involved in nucleic acid synthesis or cell cycle regulation, potentially leading to apoptosis in cancer cells .

Pharmacological Effects

The compound also exhibits antimicrobial properties. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains by disrupting their cellular processes. For example, studies have shown that similar compounds can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the triazole and oxazole rings significantly affect the biological activity of these compounds. For instance, substituents on the phenyl ring have been correlated with increased potency against cancer cells .

Summary Table of SAR Findings

Compound VariantActivity LevelRemarks
Parent CompoundModerateInitial activity observed
Para-chloro variantHighIncreased potency due to electron-withdrawing effects
Methyl-substituted variantLowSignificant loss in activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.